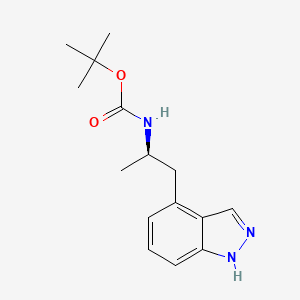
(R)-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole core . The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The indazole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indazole core can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another indazole isomer with distinct chemical properties.
Indazole-3-carboxylic acid: An indazole derivative with carboxylic acid functionality.
Uniqueness
®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and bioavailability compared to other indazole derivatives.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-(1H-indazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-10(17-14(19)20-15(2,3)4)8-11-6-5-7-13-12(11)9-16-18-13/h5-7,9-10H,8H2,1-4H3,(H,16,18)(H,17,19)/t10-/m1/s1 |
Clé InChI |
ZGGACVXELDNHJG-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


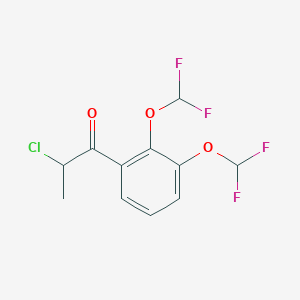

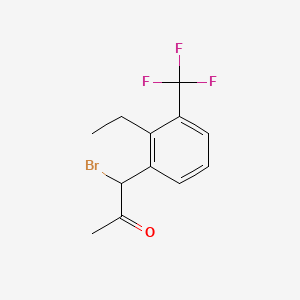
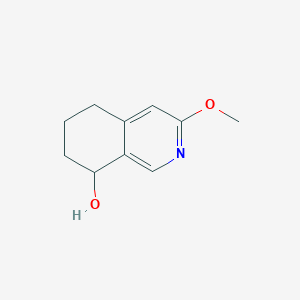
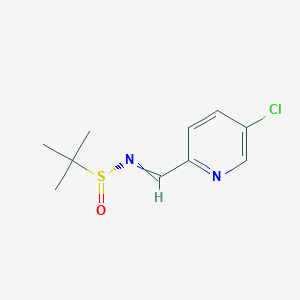
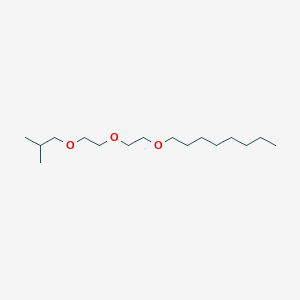
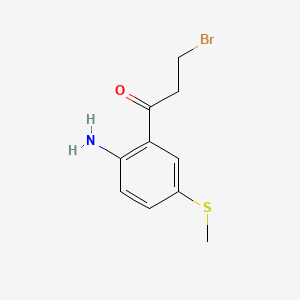
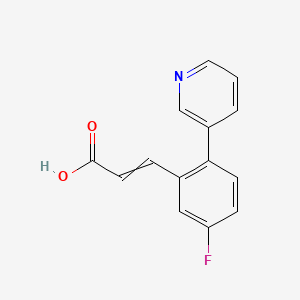
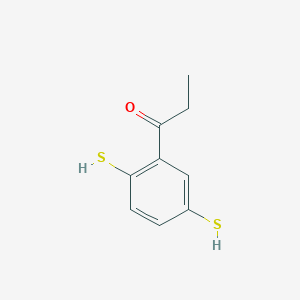
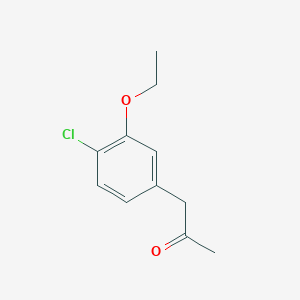
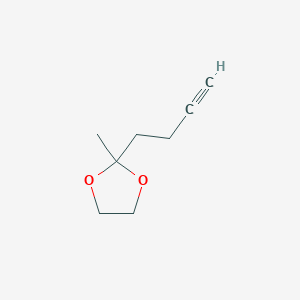
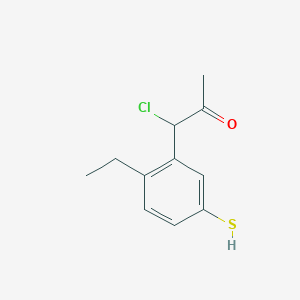

![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
